Taxuspinanane B
Description
Taxuspinanane B is a taxane diterpenoid first isolated from Taxus cuspidata var. nana (dwarf Japanese yew) alongside its congener, Taxuspinanane A . Structurally, it belongs to the taxoid family, characterized by a complex tetracyclic core and diverse oxygenation patterns. Its molecular formula was determined as C₃₃H₄₀O₁₁ via mass spectrometry (MS) and 2D nuclear magnetic resonance (NMR) spectroscopy . Unlike Taxuspinanane A (C₄₇H₅₉NO₁₄), this compound lacks the 4-methylhexanoyl side chain at C13 but retains acetyl and hydroxyl groups at key positions, contributing to its bioactivity . Pharmacologically, this compound exhibits cytotoxicity against cancer cell lines, though its potency is lower than that of Taxuspinanane A .
Properties
Molecular Formula |
C33H40O11 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[(4R,5R,5aS,6S,8S,9aR,10S,10aS)-5,6,10-triacetyloxy-8-hydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2-oxo-1,4,5,6,7,8,9a,10-octahydrobenzo[g]azulen-4-yl] benzoate |
InChI |
InChI=1S/C33H40O11/c1-16-22(37)14-24(41-18(3)34)32(8)26(16)28(42-19(4)35)33(31(6,7)40)15-23(38)17(2)25(33)27(29(32)43-20(5)36)44-30(39)21-12-10-9-11-13-21/h9-13,22,24,26-29,37,40H,1,14-15H2,2-8H3/t22-,24-,26-,27+,28-,29-,32+,33-/m0/s1 |
InChI Key |
CXSZDWCQWKJJEB-AGSJQTBMSA-N |
SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1=O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(CC1=O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1=O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |
Synonyms |
taxuspinanane B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Side Chain Variations: this compound lacks the extended C13 side chains seen in Taxuspinanane A (4-methylhexanoyl) and paclitaxel (benzoylphenylisoserine). This likely reduces its microtubule-stabilizing efficacy compared to paclitaxel .
- Functional Groups : The absence of a C10 acetyl group in 10-deacetylbaccatin III distinguishes it from this compound, which retains acetylation at this position .
Pharmacological Activity Comparison
This compound’s bioactivity is moderate compared to other taxanes, as summarized below:
Key Findings :
- Cytotoxicity : this compound is 100–1,000× less potent than paclitaxel, likely due to its simpler C13 substituent, which limits microtubule interaction .
- Mechanistic Differences : While paclitaxel stabilizes microtubules, this compound’s primary mechanism may involve tubulin polymerization inhibition, akin to Taxuspinanane A .
- Therapeutic Potential: this compound’s moderate activity suggests utility in combination therapies or as a scaffold for derivative synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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